3-[4-(Cyclopropylcarbamoyl)phenyl]prop-2-enoic acid

Catalog No.
S808083
CAS No.
1000932-52-4
M.F
C13H13NO3
M. Wt
231.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[4-(Cyclopropylcarbamoyl)phenyl]prop-2-enoic aci...

CAS Number

1000932-52-4

Product Name

3-[4-(Cyclopropylcarbamoyl)phenyl]prop-2-enoic acid

IUPAC Name

(E)-3-[4-(cyclopropylcarbamoyl)phenyl]prop-2-enoic acid

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

InChI

InChI=1S/C13H13NO3/c15-12(16)8-3-9-1-4-10(5-2-9)13(17)14-11-6-7-11/h1-5,8,11H,6-7H2,(H,14,17)(H,15,16)/b8-3+

InChI Key

FFXXWFKUBVGRPU-FPYGCLRLSA-N

SMILES

C1CC1NC(=O)C2=CC=C(C=C2)C=CC(=O)O

Canonical SMILES

C1CC1NC(=O)C2=CC=C(C=C2)C=CC(=O)O

Isomeric SMILES

C1CC1NC(=O)C2=CC=C(C=C2)/C=C/C(=O)O

3-[4-(Cyclopropylcarbamoyl)phenyl]prop-2-enoic acid is a chemical compound characterized by its unique structure, which includes a cyclopropylcarbamoyl group attached to a phenyl ring and a prop-2-enoic acid moiety. Its molecular formula is C13H13NO3, and it has a molecular weight of 231.25 g/mol. The compound is recognized for its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science .

There is no current information regarding the specific mechanism of action of 3-[4-(Cyclopropylcarbamoyl)phenyl]prop-2-enoic acid. Cinnamic acid derivatives can exhibit various biological activities, including antibacterial, antifungal, and anti-inflammatory properties []. However, the presence of the cyclopropylcarbamoyl group in this specific molecule might alter these activities, requiring further investigation.

  • Oxidation: This reaction can be performed using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
  • Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, including nitration or halogenation .

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in an acidic medium.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Nitration using concentrated nitric acid and sulfuric acid.

Research indicates that 3-[4-(Cyclopropylcarbamoyl)phenyl]prop-2-enoic acid exhibits potential biological activities. It is being investigated for its anti-inflammatory and anticancer properties. The cyclopropylcarbamoyl group may enhance its binding affinity to specific molecular targets, allowing it to interact with enzymes or receptors involved in various biochemical pathways .

The synthesis of 3-[4-(Cyclopropylcarbamoyl)phenyl]prop-2-enoic acid typically involves several key steps:

  • Formation of the Cyclopropylcarbamoyl Group: Reacting cyclopropylamine with a suitable carbonyl compound yields the cyclopropylcarbamoyl intermediate.
  • Attachment to the Phenyl Ring: The intermediate is reacted with a halogenated benzene derivative through nucleophilic substitution.
  • Introduction of the Prop-2-enoic Acid Moiety: This step involves further reactions to incorporate the prop-2-enoic acid structure into the compound.

Industrial production may optimize these synthetic routes for scalability and cost-effectiveness, focusing on maximizing yield while minimizing environmental impact .

Studies on the interactions of 3-[4-(Cyclopropylcarbamoyl)phenyl]prop-2-enoic acid with biological targets are ongoing. Its unique structural features may allow it to bind effectively to specific enzymes or receptors, influencing various metabolic pathways. Understanding these interactions could lead to advancements in drug development and therapeutic applications .

Several compounds share structural similarities with 3-[4-(Cyclopropylcarbamoyl)phenyl]prop-2-enoic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3-[4-(propylsulfamoyl)phenyl]prop-2-enoic acidC12H15NO4SContains a propylsulfamoyl group; used in proteomics research .
3-{4-[1-(cyclopropylcarbamoyl)ethoxy]phenyl}prop-2-enoic acidC15H17NO4Features an ethoxy group; potential applications in organic synthesis .
3-(cyclopropylcarbamoyl)prop-2-enoic acidC7H9NO3Lacks the phenyl ring; simpler structure with different reactivity .

Uniqueness

The uniqueness of 3-[4-(Cyclopropylcarbamoyl)phenyl]prop-2-enoic acid lies in its combination of the cyclopropylcarbamoyl group with a phenolic structure, providing distinct biological activity and reactivity profiles compared to similar compounds. This structural arrangement may enhance its therapeutic potential and applicability in various research fields .

The IUPAC name for this compound is (2E)-3-[4-(cyclopropylcarbamoyl)phenyl]prop-2-enoic acid, reflecting its stereochemistry and functional groups. Its molecular formula is C₁₃H₁₃NO₃, with a molecular weight of 231.25 g/mol. Structurally, it comprises:

  • A prop-2-enoic acid backbone (α,β-unsaturated carboxylic acid).
  • A para-substituted phenyl ring with a cyclopropylcarbamoyl group (-CONHC₃H₅).

Comparative Structural Analysis

CompoundMolecular FormulaKey Functional GroupsMolecular Weight (g/mol)
3-[4-(Cyclopropylcarbamoyl)phenyl]prop-2-enoic acidC₁₃H₁₃NO₃Carboxylic acid, amide, cyclopropyl231.25
Cinnamic acidC₉H₈O₂Carboxylic acid, phenyl, alkene148.16
Umbellic acidC₉H₈O₄Carboxylic acid, dihydroxyphenyl180.16

This compound’s α,β-unsaturated system enables Michael addition reactions, while the cyclopropylcarbamoyl group introduces steric and electronic effects that influence its reactivity.

Historical Context and Discovery Pathways

The synthesis of 3-[4-(cyclopropylcarbamoyl)phenyl]prop-2-enoic acid builds upon methodologies developed for cinnamic acid derivatives. Key milestones include:

  • Cinnamic Acid Synthesis: The Perkin reaction (benzaldehyde + acetic anhydride) established foundational routes for α,β-unsaturated acids.
  • Functionalization Strategies: Modern techniques, such as Knoevenagel condensation and amide coupling, enabled the introduction of the cyclopropylcarbamoyl group.

A representative synthesis involves:

  • 4-Aminobenzoic acid4-(cyclopropylcarbamoyl)benzoic acid via cyclopropylamine coupling.
  • Knoevenagel condensation with malonic acid to install the prop-2-enoic acid moiety.

This compound’s discovery aligns with broader trends in bioactive molecule design, where cyclopropyl groups enhance metabolic stability and target affinity.

Relevance in Organic Chemistry and Materials Science

Applications in Organic Synthesis

  • Building Block: Serves as a precursor for heterocyclic compounds (e.g., pyrazoles, isoxazoles) via cycloaddition reactions.
  • Polymer Chemistry: The α,β-unsaturated system participates in radical polymerization, forming thermostable polymers for coatings and adhesives.

Materials Science Innovations

ApplicationMechanismReference
UV-resistant coatingsPolymerization of acrylic moiety
Biodegradable polymersIncorporation into poly(anhydride esters)

The cyclopropyl group’s ring strain (≈27 kcal/mol) enhances reactivity in cross-linking reactions, critical for designing high-performance elastomers.

XLogP3

1.7

Dates

Last modified: 08-16-2023

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